2,2-Difluoro-2-(5-(trifluoromethyl)thiophen-3-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(5-(trifluoromethyl)thiophen-3-yl)acetic acid is a fluorinated organic compound featuring a thiophene ring substituted with a trifluoromethyl group at the 5-position and a difluoroacetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(5-(trifluoromethyl)thiophen-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group to the thiophene ring followed by the incorporation of the difluoroacetic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(5-(trifluoromethyl)thiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2,2-Difluoro-2-(5-(trifluoromethyl)thiophen-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(5-(trifluoromethyl)thiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another fluorinated acetic acid derivative with different substituents.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated pyridine derivative used in similar synthetic applications.
Uniqueness: 2,2-Difluoro-2-(5-(trifluoromethyl)thiophen-3-yl)acetic acid is unique due to its combination of a thiophene ring with both difluoro and trifluoromethyl groups, which imparts distinct electronic properties and reactivity compared to other fluorinated compounds.
Properties
Molecular Formula |
C7H3F5O2S |
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Molecular Weight |
246.16 g/mol |
IUPAC Name |
2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C7H3F5O2S/c8-6(9,5(13)14)3-1-4(15-2-3)7(10,11)12/h1-2H,(H,13,14) |
InChI Key |
ZMUZDZWZEHHCCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(C(=O)O)(F)F)C(F)(F)F |
Origin of Product |
United States |
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